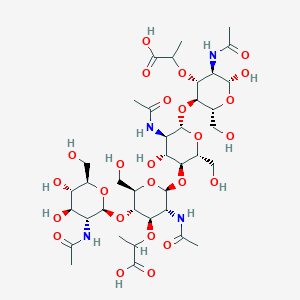
4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid is a trifunctional building block used for chemical probe synthesis . It contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . The molecular formula is C17H12O4 and the molecular weight is 280.279.
Synthesis Analysis
The synthesis of this compound involves chemical probe synthesis . It is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C17H12O4 .Chemical Reactions Analysis
When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C17H12O4 and molecular weight 280.27 . It is a solid substance .Scientific Research Applications
Temporary Protecting Group for Alcohols : The derivative 2-(prenyloxymethyl)benzoyl (POMB) group, which can be synthesized using related benzoyl compounds, has been used as a temporary protecting group for alcohols. This derivative shows compatibility with various other protecting groups, highlighting its utility in complex organic synthesis (Vatèle, 2005).
Uses in Food, Cosmetic, and Pharmaceutical Products : Benzoic acid derivatives, including benzoyl peroxide and related compounds, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to significant environmental distribution and human exposure (del Olmo, Calzada, & Nuñez, 2017).
Synthesis and Characterization for Biological Activity : The synthesis of Schiff base compounds derived from 4-amino benzoic acid and their biological activity against bacteria has been studied, demonstrating the potential biomedical applications of these derivatives (Radi et al., 2019).
Biosynthesis in Plants and Bacteria : Research has explored the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a building block for various natural products. The study provides insight into the enzymatic pathways involved in the formation of benzoyl and benzyl groups in eukaryotes and prokaryotes (Hertweck et al., 2001).
Nitric-Oxide-Releasing Prodrugs : A series of water-soluble esters of acetylsalicylic acid (ASA), including benzoyl derivatives, have been synthesized and evaluated as prodrugs. These compounds release nitric oxide and have potential applications in treating inflammatory conditions and reducing platelet aggregation (Rolando et al., 2013).
Synthesis for Antibacterial and Antiurease Activity : A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including antibacterial and antiurease activities, was developed. Some synthesized compounds exhibited significant inhibitory effects against harmful substances (Batool et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
4-(4-prop-2-ynoxybenzoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDMKFAPEKSQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)
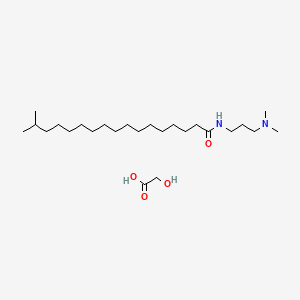
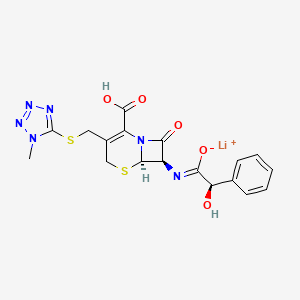


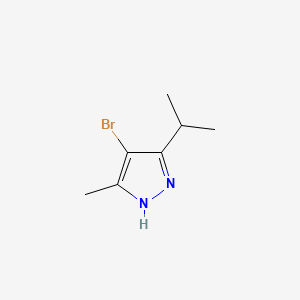
![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)
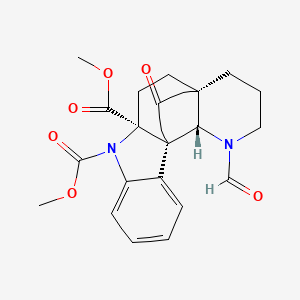
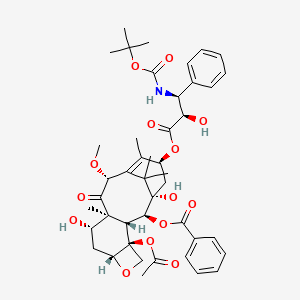
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)
